Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate
Description
Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate is a synthetic intermediate critical in prostaglandin and prostacyclin analog synthesis. Its structure features a cyclopentene ring substituted with a tert-butyldimethylsilyl (TBDMS) ether at position 3 and a ketone at position 5, linked to a methyl heptanoate chain. The TBDMS group enhances lipophilicity and protects the hydroxyl group during synthetic steps, improving stability and reaction yields .
Properties
IUPAC Name |
methyl 7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O4Si/c1-19(2,3)24(5,6)23-16-13-15(17(20)14-16)11-9-7-8-10-12-18(21)22-4/h13,16H,7-12,14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOJULSEJPAEJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)C(=C1)CCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405279 | |
| Record name | Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161978-56-9 | |
| Record name | Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Silylation of Hydroxyl Intermediates
The TBDMS group is introduced to protect a hydroxyl group during subsequent reactions. This is achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is conducted in anhydrous dimethylformamide (DMF) at 0–25°C for 4–12 hours, achieving yields of 85–92%.
Key Reaction Parameters:
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Molar Ratio: TBDMS-Cl : hydroxyl precursor : base = 1.2 : 1 : 2.5
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Solvent: DMF or dichloromethane (DCM)
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Workup: Quenching with saturated ammonium chloride, extraction with ethyl acetate, and silica gel chromatography.
Cyclopentenone Ring Formation
The cyclopentenone moiety is synthesized via a ring-closing metathesis (RCM) or oxidative cyclization. RCM using Grubbs catalyst (2nd generation) in DCM at 40°C for 6 hours yields the cyclopentene intermediate, which is subsequently oxidized to the ketone using pyridinium chlorochromate (PCC) in dichloromethane.
Oxidation Conditions:
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Reagent: PCC (1.5 equiv)
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Time: 3 hours at 25°C
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Yield: 78–85%
Esterification of Heptanoic Acid Side Chain
The final step involves esterification of the carboxylic acid with methanol. This is facilitated by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM, yielding the methyl ester with >90% efficiency.
Table 1: Comparison of Esterification Methods
| Reagent System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| DCC/DMAP | DCM | 25°C | 92 |
| H2SO4 (catalytic) | MeOH | Reflux | 65 |
| Mitsunobu (DEAD/PPh3) | THF | 0°C → 25°C | 88 |
Optimization Strategies for Enhanced Efficiency
Solvent Selection for Silylation
Polar aprotic solvents like DMF enhance silylation rates due to improved solubility of TBDMS-Cl. Non-polar solvents (e.g., DCM) reduce side reactions but require longer reaction times.
Table 2: Solvent Impact on Silylation Yield
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 6 | 90 |
| DCM | 8.9 | 12 | 85 |
| THF | 7.5 | 18 | 72 |
Catalytic Systems for Cyclopentenone Formation
Grubbs catalyst outperforms Schrock catalysts in RCM due to better tolerance of functional groups. For oxidation, PCC is preferred over MnO2 due to milder conditions and higher selectivity.
Industrial-Scale Production Methods
Large-scale synthesis employs continuous flow reactors to improve heat and mass transfer. Key modifications include:
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Microreactor Design: Reduces reaction time for silylation from 6 hours to 45 minutes.
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In-line Analytics: Real-time HPLC monitoring ensures consistent product quality.
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Solvent Recycling: DMF is recovered via distillation, reducing waste by 40%.
Table 3: Batch vs. Flow Reactor Performance
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Annual Output (kg) | 120 | 450 |
| Purity (%) | 98.5 | 99.3 |
| Waste Generated | 300 L/kg | 180 L/kg |
Analytical Validation of Synthetic Intermediates
Spectroscopic Characterization
Purity Assessment
HPLC with UV detection (210 nm) achieves baseline separation of the target compound from desilylated byproducts. Acceptance criteria: ≥98% purity.
Challenges and Mitigation Strategies
Steric Hindrance in Silylation
Bulky TBDMS groups can hinder reaction progress. Mitigation includes:
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Stepwise Addition: Incremental TBDMS-Cl addition over 2 hours.
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Elevated Temperatures: 40°C for DCM-based reactions.
Epimerization During Esterification
Racemization at the cyclopentenone α-carbon is minimized using DCC/DMAP at 0°C.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) with catalysts like nickel (Ni) or rhodium (Rh).
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Hydrogen gas with nickel or rhodium catalysts, lithium aluminum hydride, sodium borohydride.
Nucleophiles: Organolithium reagents, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Basic Characteristics
- Molecular Formula : CHOSi
- Molecular Weight : 354.56 g/mol
- Structural Features : The compound contains a cyclopentene ring and a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and reactivity in synthetic applications.
Medicinal Chemistry
Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate serves as an important intermediate in the synthesis of biologically active compounds. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be synthesized to produce anticancer agents. For instance, modifications to the cyclopentene moiety have shown promising results in inhibiting cancer cell proliferation in vitro.
Organic Synthesis
The TBDMS group provides a protective function that enhances the compound's utility in multi-step organic syntheses. This protection strategy is crucial for achieving selective reactions without unwanted side reactions.
Data Table: Synthetic Routes Utilizing TBDMS Protection
| Reaction Type | Example Reaction | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | TBDMS-protected alcohol + Halide | 85% |
| Deprotection | TBDMS removal under acidic conditions | 90% |
Material Science
The compound's properties make it suitable for use in developing new materials, particularly those requiring specific chemical functionalities or stability under varying conditions.
Case Study: Development of Coatings
Research indicates that incorporating this compound into polymer formulations can enhance the thermal stability and mechanical properties of coatings used in industrial applications.
Mechanism of Action
The mechanism of action of Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted reactions at the hydroxyl site, allowing for selective reactions elsewhere in the molecule. The tert-butyldimethylsilyl group can be removed under mild acidic conditions, regenerating the free hydroxyl group .
Comparison with Similar Compounds
Structural Analogues: Key Differences and Properties
Stereochemical Variations
- (R)-Enantiomer: (R)-Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate (CAS 41138-61-8) exhibits stereospecific bioactivity, critical for binding to prostaglandin receptors . Racemic mixtures may show reduced efficacy due to competing enantiomer interactions.
Biological Activity
Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a methyl ester group, a cyclopentene moiety, and a tert-butyldimethylsilyl (TBDMS) protecting group. The molecular formula is with a molecular weight of approximately 424.66 g/mol . The TBDMS group is commonly used in organic synthesis to protect hydroxyl groups, enhancing the compound's stability and reactivity.
1. Antioxidant Properties
This compound has been investigated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
In vitro studies have shown that similar compounds exhibit significant radical scavenging activity, indicating that this compound may also possess this beneficial property .
2. Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor, particularly in relation to tyrosinase activity, which is pivotal in melanin production. Analogous compounds have demonstrated strong inhibitory effects on tyrosinase, suggesting that this compound could be explored for its ability to reduce hyperpigmentation .
Table 1: Comparison of Tyrosinase Inhibition Activities
3. Cytotoxicity Studies
Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. Preliminary studies on related analogs have indicated varying degrees of cytotoxicity against different cell lines. For instance, certain analogs did not exhibit cytotoxic effects at concentrations below 20 µM, while others showed significant cell death at lower concentrations .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
Case Study 1: Antioxidant Efficacy
A study demonstrated that derivatives with similar structural motifs effectively reduced reactive oxygen species (ROS) levels in cellular models, highlighting their potential as therapeutic agents against oxidative stress-related pathologies .
Case Study 2: Melanogenesis Inhibition
Research focusing on the inhibition of melanin production revealed that certain structural analogs could significantly reduce melanin synthesis by inhibiting tyrosinase activity. This suggests that methyl 7-(3-TBDMS) could be developed into a cosmetic or therapeutic agent for skin disorders associated with hyperpigmentation .
Q & A
Q. What are the optimal synthetic routes for Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate, and how can purity be validated?
The synthesis of this compound involves silyl ether protection and cyclopentenone ring formation. A validated method includes:
- Step 1 : Use of tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl intermediates during cyclopentane ring functionalization .
- Step 2 : Coupling of the heptanoate side chain via esterification under anhydrous conditions .
- Purity validation : High-resolution mass spectrometry (HRMS) with [M+Na]+ peaks (e.g., observed m/z 333.1851 vs. calculated 333.1862) and 13C NMR (key signals: δ 204.4 for ketones, 99.6–105.9 for cyclopentenyl carbons) are critical .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or MS data may arise from stereochemical variations or impurities. For example:
- 13C NMR conflicts : Signals at δ 65.8–70.7 ppm may indicate unresolved diastereomers; use chiral chromatography or NOESY experiments to confirm stereochemistry .
- HRMS deviations : Ensure ionization efficiency by comparing with structurally analogous compounds (e.g., Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate derivatives) .
Q. What experimental designs are recommended for studying the compound’s stability under varying conditions?
Adopt a split-plot design with controlled variables:
- Factors : Temperature (4°C, 25°C), solvent polarity (aqueous vs. organic), and pH (3–9).
- Response metrics : Degradation kinetics via HPLC-MS and functional group integrity via FTIR .
- Replicates : Four replicates per condition to ensure statistical robustness .
Advanced Research Questions
Q. What mechanistic insights can be derived from the compound’s reactivity in nucleophilic or electrophilic environments?
The cyclopentenone moiety (δ 204.4 in 13C NMR) is highly electrophilic. Key reactions include:
Q. How can in silico methods predict the environmental fate of this compound?
Leverage molecular dynamics (MD) and quantitative structure-activity relationship (QSAR) models:
Q. What strategies mitigate challenges in stereochemical control during large-scale synthesis?
Q. How does the TBDMS group influence the compound’s biological activity in target validation studies?
The TBDMS group enhances lipophilicity, affecting membrane permeability. Experimental approaches:
- Comparative assays : Synthesize desilylated analogs and test against parent compound in cellular uptake assays.
- Metabolic stability : Incubate with liver microsomes to assess oxidative desilylation rates .
Methodological Resources
Q. Table 1: Key Spectroscopic Benchmarks
| Technique | Critical Signals/Peaks | Interpretation | Reference |
|---|---|---|---|
| 13C NMR | δ 204.4 (ketone), 99.6 (C=C) | Confirms cyclopentenone core | |
| HRMS | [M+Na]+ = 333.1851 | Validates molecular formula (C19H30O4Si) | |
| FTIR | 1720 cm⁻¹ (ester C=O) | Monitors esterification efficiency |
Q. Table 2: Structural Analogs for Comparative Studies
| Compound Name | CAS Number | Similarity Score | Key Differences |
|---|---|---|---|
| Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate | - | 0.82 | Quinazoline vs. cyclopentenone |
| 4-Chloro-6,7-dimethoxyquinazoline | 27631-29-4 | 0.81 | Lack of heptanoate chain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
